3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family. Its molecular formula is C_17H_18N_2O, and it features a unique structure characterized by the presence of both a methoxy group and a benzylamino group, which contribute to its diverse chemical properties and potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and material science, where it serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
The synthesis of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one typically involves several multi-step reactions starting from readily available precursors. Key synthetic routes include:
The synthetic processes are optimized for scalability and cost-effectiveness in industrial settings, often employing catalysts and principles of green chemistry to enhance yield and minimize waste.
The molecular structure of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one consists of a quinoline ring fused with a benzene ring, featuring a methoxy group at position 7 and a benzylamino group at position 3. The compound's structural uniqueness arises from these functional groups, which influence its reactivity and biological interactions.
3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:
These reactions highlight the versatility of the compound in synthetic organic chemistry, allowing for modifications that enhance its pharmacological properties.
The mechanism of action for 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one is primarily studied in relation to its biological activities. The compound exhibits potential anti-cancer, anti-microbial, and anti-inflammatory properties. It interacts with various cellular pathways and molecular targets, influencing processes such as cell proliferation and apoptosis.
Research indicates that quinoline derivatives can modulate enzyme activity and receptor binding, which are crucial for their therapeutic effects . Understanding these interactions is essential for optimizing their medicinal applications.
Relevant analyses often include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structural integrity and purity during synthesis .
3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one has several significant applications:
The molecular architecture of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one exemplifies strategic structural optimization within the quinoline series. This compound features three critical modifications: a 7-methoxy group enhancing lipophilicity, a 2-one moiety enabling hydrogen-bonding interactions, and a benzylaminomethyl side chain at position 3 providing structural flexibility (C₁₈H₁₈N₂O₂; MW: 294.35) [2]. The 7-methoxy substituent significantly influences blood-brain barrier permeability, a property essential for neuroactive compounds targeting central pathways [1]. Positional effects of quinoline substituents are well-documented, with C-7 modifications demonstrating particular importance for optimizing blood-brain barrier penetration while C-3 substitutions allow for target engagement versatility [10].
The 2-keto tautomerism in 1H-quinolin-2-ones creates a hydrogen-bond donor/acceptor system that mimics biological nucleophiles, facilitating critical interactions with enzymatic catalytic sites. This feature is shared with clinically established therapeutics like finasteride, which employs lactam moieties to inhibit 5α-reductase through transition-state mimicry [10]. Additionally, the benzylaminomethyl extension at position 3 introduces a flexible spacer that enables optimal positioning of the benzyl moiety within hydrophobic pockets of target proteins, as evidenced in protein-ligand crystallography studies of similar quinoline derivatives [6] [9].
Table 1: Strategic Substituent Effects in Quinoline-Based Therapeutics
Position | Substituent in Target Compound | Biochemical Significance | Observed Effects in Analogues |
---|---|---|---|
C-2 | Keto group (2-one) | Hydrogen-bond formation | 10-100 fold potency increase versus 2-methoxy analogues in enzyme inhibition studies |
C-3 | Benzylaminomethyl | Target engagement versatility | IC₅₀ improvements against kinases and reductases versus unsubstituted quinolines |
C-7 | Methoxy | Lipophilicity optimization | 3.7-fold enhanced blood-brain barrier penetration versus hydroxyl analogues |
N-1 | Hydrogen | Tautomerism stabilization | Enol-keto equilibrium favoring bioactive conformation |
Comparative molecular analyses reveal that quinoline derivatives exhibit superior binding affinities compared to simpler heterocycles due to their extended aromatic surface, which facilitates π-stacking interactions with protein residues. For instance, the planar bicyclic system enables intercalation with nucleotide bases in DNA-targeting agents or stacking within ATP-binding clefts of kinases [9]. The specific electronic configuration created by the electron-withdrawing pyridinic nitrogen and electron-donating methoxy group generates a push-pull system that enhances interaction with polarized enzymatic pockets, as observed in kinase inhibition assays [6]. This strategic positioning of electron-modulating groups creates a molecular dipole that complements the electrostatic environment of target proteins, significantly improving binding specificity compared to non-substituted quinoline scaffolds [3] [6].
The strategic functionalization of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one enables engagement with diverse biological targets, particularly enzymes critical in disease pathogenesis. Quinoline-based compounds demonstrate remarkable inhibitory potency against kinase families, with structural analogues showing IC₅₀ values in the sub-micromolar range against kinesin spindle proteins (0.2848 ± 0.07017 μM for compound 6e) [3]. The benzylaminomethyl side chain enhances target selectivity by occupying allosteric pockets adjacent to ATP-binding sites, as confirmed through molecular docking studies of similar compounds bound to Eg5-kinesin domains (PDB id: 3LQ8) [3] [6]. This specific interaction disrupts mitotic spindle formation in proliferating cells, establishing the pharmacophore's relevance in anticancer applications.
In neurodegenerative disease research, quinoline derivatives exhibit multifunctional activity against pathological cascades. The 7-methoxy configuration enables radical scavenging through electron donation, with computational studies predicting superior antioxidant capacity compared to Trolox in neurodegenerative models [1]. Molecular hybridization approaches combine this antioxidant capacity with enzyme inhibition, yielding compounds that simultaneously target acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT) – key enzymes in neurotransmitter regulation [1]. The compound's structural framework facilitates iron chelation, mitigating metal-induced oxidative stress implicated in amyloid aggregation pathways, while the benzyl extension may promote interactions with amyloid beta species [1] [4].
Table 2: Biological Activity Profile of Quinoline Derivatives Against Disease Targets
Therapeutic Area | Primary Molecular Targets | Observed Activity | Structure-Activity Insights |
---|---|---|---|
Oncology | Kinesin spindle proteins (Eg5) | IC₅₀ 0.2848 μM (compound 6e) | 3-Benzylaminomethyl critical for hydrophobic pocket interaction |
Neurodegeneration | Acetylcholinesterase (AChE) | 45-87% inhibition at 10μM (selected derivatives) | 7-Methoxy essential for blood-brain barrier penetration |
Infectious Disease | Topoisomerase IB (Leishmania) | IC₅₀ 8.36 μM (compound 5m) | 2-Keto moiety enables DNA interaction |
Endocrine Disorders | Steroid 5α-reductase (Type 1) | >90% inhibition at 10μM (quinolin-2-ones) | N-1 hydrogen critical for enol-keto transition state mimicry |
The compound's mechanistic versatility extends to infectious disease applications, where quinoline derivatives disrupt topoisomerase function in parasites. Specifically, antileishmanial activity has been documented for pyrroloquinolinone derivatives (IC₅₀ = 8.36 μM against amastigotes), with the hydrogen-bonding capacity of the 2-one moiety facilitating DNA-intercalation similar to established topoisomerase inhibitors [5] [9]. Additionally, the benzyl moiety enhances lipophilicity, promoting intracellular accumulation in parasitized macrophages – a critical factor in visceral leishmaniasis treatment [5]. This demonstrates how strategic functionalization transforms the quinoline core into pathogen-selective therapeutics through precise modulation of physicochemical properties and target engagement characteristics.
The molecular adaptability of this scaffold is further evidenced in endocrine disorder applications, where quinolin-2-ones inhibit steroid 5α-reductase isozymes. The bioisosteric replacement of steroidal A-rings with quinolin-2-one systems creates potent nonsteroidal inhibitors (compound 5: IC₅₀ 0.65 μM against type 1 isozyme), demonstrating how the scaffold mimics transition states during testosterone reduction [10]. The tautomeric equilibrium between lactam and lactim forms enables precise orientation within the enzyme's catalytic site, with molecular modeling confirming optimal positioning of the 7-methoxy group within hydrophobic subpockets [10]. This exemplifies how rational structural modification exploits inherent quinoline properties to create selective biological effectors with therapeutic advantages over steroid-based agents.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9